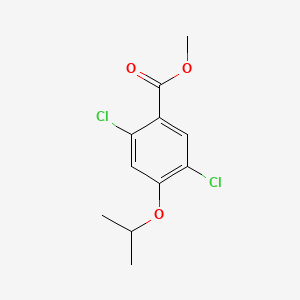

Methyl 2,5-dichloro-4-isopropoxybenzoate

Description

Properties

Molecular Formula |

C11H12Cl2O3 |

|---|---|

Molecular Weight |

263.11 g/mol |

IUPAC Name |

methyl 2,5-dichloro-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12Cl2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 |

InChI Key |

LORJQUMITBQGBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dichloro-4-isopropoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are commonly used in hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Hydrolysis Products: The hydrolysis of the ester group yields 2,5-dichloro-4-isopropoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 2,5-dichloro-4-isopropoxybenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,5-dichloro-4-isopropoxybenzoate involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid and alcohol . The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent cleavage of the ester bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,5-Dichloro-4-Isopropoxybenzoate

The ethyl ester analog (CAS 40689-36-9) shares the same isopropoxy and dichloro substituents but differs in the ester group (ethyl vs. methyl) and chlorine positions (3,5- vs. 2,5-). Key differences include:

- Molecular Weight : The methyl ester (C11H12Cl2O3) has a lower molecular weight (~263.14 g/mol) compared to the ethyl analog (C12H14Cl2O3, 277.14 g/mol) due to the shorter alkyl chain .

Other Benzoate Esters

- Methyl Salicylate : A simpler benzoate ester (methyl 2-hydroxybenzoate) lacks chlorine and isopropoxy groups. It is widely used in fragrances and pharmaceuticals due to its anti-inflammatory properties. Its lower molecular weight (152.15 g/mol) and polar hydroxyl group contrast sharply with the hydrophobic and sterically hindered nature of methyl 2,5-dichloro-4-isopropoxybenzoate .

- Sandaracopimaric Acid Methyl Ester: This diterpene-derived methyl ester (from Austrocedrus chilensis resin) shares ester functionality but features a complex tricyclic structure.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Benzoate Esters

*Calculated based on ethyl analog data .

Key Findings:

Ester Group Impact : The methyl/ethyl choice affects volatility and solubility. Methyl esters generally exhibit higher volatility, making them suitable for gas chromatography (e.g., resin analysis in ) .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of Methyl 2,5-dichloro-4-isopropoxybenzoate?

Methodological Answer:

A robust approach involves multi-step nucleophilic substitution and esterification. For example, the isopropoxy group can be introduced via alkoxylation of a chlorinated benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent esterification with methanol in the presence of H₂SO₄ as a catalyst can yield the methyl ester. Key steps include:

- Reflux duration : Extended reflux (18–24 hours) ensures complete reaction, as demonstrated in similar ester syntheses .

- Purification : Crystallization from a water-ethanol mixture (1:3 v/v) improves purity, achieving yields >60% .

- Monitoring : TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS can track reaction progress .

Basic: How can researchers effectively characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use GC with a polar column (e.g., DB-5) and flame ionization detection for purity assessment (>98% by area normalization) .

- Spectroscopy :

- Melting Point : Consistency in melting range (e.g., ±2°C) indicates purity; deviations suggest impurities .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) provide accurate electronic structure data. B3LYP achieves <3 kcal/mol error in thermochemical properties for aromatic systems .

- Reactivity Analysis :

- Solvent Effects : Include a polarizable continuum model (PCM) for solvation energy corrections in reaction simulations .

Advanced: How do substituent effects (Cl, O-iPr) influence the compound’s stability and intermolecular interactions?

Methodological Answer:

- Thermodynamic Stability :

- Intermolecular Interactions :

Advanced: What strategies resolve contradictions in experimental vs. computational data for reaction pathways?

Methodological Answer:

- Benchmarking : Compare experimental activation energies (e.g., from Arrhenius plots) with DFT-calculated values (M06-2X/def2-TZVP). Discrepancies >5 kcal/mol suggest missing solvent or entropy effects .

- Mechanistic Refinement :

- Case Study : For ester hydrolysis, experimental rate constants (pH 7, 25°C) may deviate from simulations if solvation shells are neglected .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of vapors during synthesis .

- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure.

- Spill Management : Absorb spills with vermiculite, dispose as halogenated waste .

- Storage : Store in sealed containers under nitrogen at 4°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.